Product packaging for 10-thioxo-9(10H)-anthracenone(Cat. No.:CAS No. 68629-85-6)

10-thioxo-9(10H)-anthracenone

Cat. No.: B14157529
CAS No.: 68629-85-6
M. Wt: 224.28 g/mol
InChI Key: JCYMHIDMZZHHQC-UHFFFAOYSA-N
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Description

10-thioxo-9(10H)-anthracenone is a synthetic anthracenone derivative intended for research and development purposes exclusively. This compound is part of a class of molecules known for their diverse biological activities and significance in medicinal chemistry. While specific studies on this thioxo variant are not listed in the current literature, anthracenone derivatives have demonstrated considerable potential in anticancer research. Related compounds have been shown to inhibit tumor cell respiration, functioning as low micromolar growth inhibitors against human cancer cell lines such as monocytic leukemia . Furthermore, structurally similar benzylidene-9(10H)-anthracenones have been identified as highly active antimicrotubule agents, which inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in proliferating cells . The core 9(10H)-anthracenone structure, also known as anthrone, serves as a fundamental scaffold for these investigations . Researchers may find this compound valuable for developing novel therapeutic agents, studying structure-activity relationships (SAR), and exploring new mechanisms of action in cellular systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8OS B14157529 10-thioxo-9(10H)-anthracenone CAS No. 68629-85-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68629-85-6

Molecular Formula

C14H8OS

Molecular Weight

224.28 g/mol

IUPAC Name

10-sulfanylideneanthracen-9-one

InChI

InChI=1S/C14H8OS/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8H

InChI Key

JCYMHIDMZZHHQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=S

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Primary Synthetic Routes to 10-Thioxo-9(10H)-anthracenone

The most common and direct methods for the synthesis of this compound involve the thionation of the corresponding ketone, 9(10H)-anthracenone (anthrone). This transformation can be achieved using several thionating agents, with Lawesson's reagent and phosphorus pentasulfide being the most prominent.

Thionation using Lawesson's Reagent: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione) is a widely used and efficient reagent for the conversion of carbonyls to thiocarbonyls. The reaction typically involves refluxing anthrone (B1665570) with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. This method is often favored due to its relatively mild conditions and good yields.

Thionation using Phosphorus Pentasulfide (P₄S₁₀): Phosphorus pentasulfide is another classical thionating agent that can be employed for the synthesis of this compound. However, this reagent often requires harsher reaction conditions, such as higher temperatures and longer reaction times, compared to Lawesson's reagent. The reaction is typically carried out in a high-boiling solvent like pyridine. While effective, the use of P₄S₁₀ can sometimes lead to the formation of byproducts. nih.gov

A comparison of these two primary methods is presented in the table below:

ReagentTypical ConditionsAdvantagesDisadvantages
Lawesson's Reagent Reflux in toluene or xyleneMilder conditions, good yields---
Phosphorus Pentasulfide (P₄S₁₀) High temperature in pyridineReadily availableHarsher conditions, potential for byproducts nih.gov

Advanced Methodologies for Analogues and Derivatives

The synthesis of substituted analogues and derivatives of this compound allows for the fine-tuning of its chemical and physical properties. Advanced methodologies have been developed to introduce a variety of functional groups onto the anthracenone (B14071504) scaffold.

Synthesis of Substituted 10-Thioxo-9(10H)-anthracenones (e.g., 2,6-Dimethoxy-10-thioxo-9(10H)-anthracenone)

The synthesis of substituted derivatives, such as 2,6-dimethoxy-10-thioxo-9(10H)-anthracenone, typically starts with the corresponding substituted anthrone or anthraquinone (B42736). For instance, the preparation of 1,8-dimethoxy-9(10H)-anthracenone has been reported, which can then undergo thionation using standard methods to yield the desired dimethoxy-thioxoanthracenone. This approach allows for the regioselective placement of substituents on the aromatic rings.

Strategies for Incorporating O-linked and N-linked Substituents

The introduction of oxygen and nitrogen-containing substituents can significantly impact the biological activity and material properties of this compound.

O-linked Substituents: The synthesis of 10-arylthio-1,8-dihydroxy-9(10H)-anthracenone derivatives has been successfully demonstrated. tmu.edu.twresearchgate.netnih.gov This involves the reaction of an appropriate anthralin (B1665566) derivative with an aryl thiol, leading to the formation of a C-S-Ar bond at the 10-position. This strategy provides a pathway to a range of O-linked (via the hydroxyl groups) and S-linked derivatives.

N-linked Substituents: While specific methods for the direct introduction of N-linked substituents onto the this compound core are not extensively documented, the synthesis of new hetero-arylidene-9(10H)-anthrone derivatives has been reported. nih.gov These compounds, which feature a nitrogen-containing imidazolium (B1220033) salt linked to the anthrone backbone, could potentially be converted to their thionated analogues.

Catalytic Approaches in Thioxoanthracenone Synthesis

While direct catalytic thionation of anthracenones to their thioxo-derivatives is not yet a well-established method, catalytic approaches are being explored for the synthesis of related compounds. For instance, visible-light-promoted photoredox catalysis has been utilized for the synthesis of thioxanthone derivatives, which share a similar tricyclic core. organic-chemistry.org This suggests the potential for developing catalytic systems for the synthesis of this compound and its analogues under milder and more sustainable conditions. Research into palladium-catalyzed hydrogenolysis of aromatic ketones has also been conducted, although this leads to reduction rather than thionation. nih.govrsc.org

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govyoutube.com The application of microwave irradiation to the thionation of ketones has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govorganic-chemistry.org This technique offers a more efficient and environmentally friendly approach to the synthesis of this compound and its derivatives, with reactions often being completed in minutes rather than hours. youtube.com The use of microwave heating can be particularly advantageous for reactions involving solid-supported reagents or solvent-free conditions. nih.govorganic-chemistry.org

Functionalization and Post-Synthetic Modification Approaches

The thiocarbonyl group in this compound is a versatile functional handle for post-synthetic modifications, allowing for the construction of more complex molecular architectures.

The concept of post-synthetic modification (PSM) is well-developed in the field of metal-organic frameworks (MOFs), where it is used to introduce new functionalities and tune the properties of the material after its initial synthesis. nih.govillinois.eduresearchgate.netnih.govresearchgate.net These principles can be conceptually applied to discrete molecules like this compound.

The reactive nature of the C=S double bond allows for a variety of chemical transformations. For instance, the thioketone can participate in cycloaddition reactions, allowing for the construction of novel heterocyclic systems fused to the anthracenone core. Additionally, the sulfur atom can be targeted for oxidation to form the corresponding sulfine (B13751562) or sulfone, each with distinct electronic properties. The development of specific post-synthetic modification strategies for this compound will be crucial for expanding its utility in various scientific domains.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy of 10-thioxo-9(10H)-anthracenone is anticipated to reveal characteristic signals for the aromatic protons. The spectrum would likely display a series of multiplets in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the anthracenone (B14071504) core would exhibit complex splitting patterns due to coupling with their neighbors. Protons closer to the electron-withdrawing carbonyl and thiocarbonyl groups are expected to be deshielded and resonate at a lower field (higher ppm values).

A hypothetical ¹H NMR data table is presented below based on general principles for similar aromatic structures.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---
Data not available---

Carbon-13 (¹³C) NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon skeleton of this compound. The spectrum would be expected to show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) would appear significantly downfield, typically in the range of 180-200 ppm. The thiocarbonyl carbon (C=S) is also expected to be highly deshielded, often resonating even further downfield than the carbonyl carbon. The aromatic carbons would produce a cluster of signals in the 120-150 ppm region.

A hypothetical ¹³C NMR data table is provided below.

Chemical Shift (δ, ppm)Assignment
Data not availableC=O
Data not availableC=S
Data not availableAromatic C
Data not availableAromatic CH

Two-Dimensional NMR Techniques for Connectivity and Proximity

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the molecular structure by establishing through-bond connectivities. wikipedia.org

A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the unambiguous assignment of the proton signals within the aromatic rings. wikipedia.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound (C₁₄H₈OS), confirming its atomic composition. The theoretical exact mass can be calculated and compared to the experimentally measured value.

A hypothetical HRMS data table is shown below.

IonCalculated Exact MassMeasured Exact Mass
[M+H]⁺Data not availableData not available
[M+Na]⁺Data not availableData not available

Electron Impact Mass Spectrometry (EI-MS)

A hypothetical EI-MS fragmentation data table is presented below.

m/zRelative Intensity (%)Possible Fragment
Data not available-[C₁₄H₈OS]⁺ (Molecular Ion)
Data not available-[M - CO]⁺
Data not available-[M - CS]⁺
Data not available-[M - CO - S]⁺

Fragmentation Pathways and Mechanistic Insights

Mass spectrometry provides critical insights into the structural features of this compound by analyzing its fragmentation patterns upon ionization. While direct fragmentation data for this specific compound is not extensively detailed in the provided search results, general fragmentation behaviors of related anthraquinone (B42736) and anthracenone derivatives can offer valuable mechanistic insights.

Upon electron impact, anthracenone derivatives typically undergo characteristic fragmentation processes. For instance, derivatives of 1,8-dihydroxy-9(10H)-anthracenone have been shown to fragment via cleavage of bonds at the 10-position. tmu.edu.twnih.gov In the case of 10-arylthio-1,8-dihydroxy-9(10H)-anthracenones, a key fragmentation is the C-S bond cleavage, resulting in an ion at m/z 225, which corresponds to the anthralin (B1665566) component. tmu.edu.twnih.gov Another notable fragmentation involves a hydrogen migration from the substituent to the anthralin moiety, producing an ion at m/z 226. tmu.edu.twnih.gov

For thiol-functionalized anthraquinones, the loss of H₂S is a common fragmentation mode for primary thiols, proceeding through a rearrangement of a hydrogen atom from an alkyl chain to the sulfur atom, followed by the cleavage of the Csp³–S bond. nih.gov Additionally, α-cleavage of N–Csp³ bonds with hydrogen rearrangement is a documented pathway in aminoanthraquinone derivatives. nih.gov

Based on these principles, the fragmentation of this compound (molecular weight: 224.28 g/mol ) under electron ionization can be hypothesized to involve several key pathways. The molecular ion [M]•+ at m/z 224 would be the parent peak. Subsequent fragmentation could involve the loss of carbon monoxide (CO), a common fragmentation for ketones and quinones, to yield an ion at m/z 196. Another plausible pathway is the loss of the thioformyl (B1219250) radical (•CHS) or hydrogen sulfide (B99878) (H₂S), leading to ions at m/z 179 or m/z 190, respectively. The stability of the tricyclic aromatic system would heavily influence the relative abundance of these fragment ions.

Table 1: Postulated Mass Spectrometry Fragmentation of this compound

m/z Value Proposed Fragment Proposed Loss
224[C₁₄H₈OS]•+Molecular Ion
196[C₁₃H₈S]•+CO
195[C₁₃H₇S]+CO, H•
179[C₁₃H₇O]+•CHS
190[C₁₄H₆O]•+H₂S

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule, effectively creating a "molecular fingerprint". researchgate.nettriprinceton.org These complementary methods are essential for identifying functional groups and elucidating the structural framework of compounds like this compound. researchgate.net

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. photothermal.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on a change in the molecule's polarizability during a vibration. photothermal.com

For this compound, the IR spectrum is expected to show a strong absorption band corresponding to the C=O (carbonyl) stretching vibration. This typically appears in the region of 1650-1700 cm⁻¹. The C=S (thione) stretching vibration is generally weaker and appears at lower frequencies, typically between 1020 and 1250 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region, while C-H stretching vibrations from the aromatic rings will be observed above 3000 cm⁻¹.

The Raman spectrum will also exhibit bands for these vibrations, but their relative intensities will differ from the IR spectrum. The C=S bond, being more polarizable than the C=O bond, may show a relatively stronger signal in the Raman spectrum. The symmetric vibrations of the aromatic rings are also typically strong in Raman spectra.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=OStretch1650-1700 (Strong)1650-1700 (Weak to Medium)
C=SStretch1020-1250 (Medium to Weak)1020-1250 (Medium to Strong)
Aromatic C=CStretch1450-1600 (Multiple bands)1450-1600 (Multiple bands)
Aromatic C-HStretch>3000 (Medium)>3000 (Strong)
Aromatic C-HBend (out-of-plane)690-900 (Strong)690-900 (Weak)

Recent advancements have led to the development of automated computational platforms, such as THeSeuSS, which can simulate IR and Raman spectra using methods like Density Functional Theory (DFT). arxiv.org Such tools can aid in the precise assignment of experimental vibrational bands and provide deeper insights into the molecule's dynamics. arxiv.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. du.edu.eg The resulting spectrum provides information about the electronic structure and conjugation within the molecule. For organic compounds, the most common transitions involve the excitation of n (non-bonding) or π (pi) electrons to higher energy π* (pi-antibonding) orbitals. msu.edu

The structure of this compound contains both a carbonyl (C=O) group and a thione (C=S) group, as well as an extended aromatic system. These features, known as chromophores, are responsible for its UV-Vis absorption. The spectrum is expected to exhibit two main types of transitions:

π → π* transitions: These are typically high-energy transitions that result in strong absorption bands. The extended conjugation of the anthracene (B1667546) core will lead to π → π* transitions at longer wavelengths (bathochromic shift) compared to simpler aromatic systems. msu.edu

n → π* transitions: These transitions involve the excitation of a non-bonding electron from the oxygen or sulfur atom to a π* orbital. These are lower in energy and result in weaker absorption bands at longer wavelengths compared to the π → π* transitions.

The UV-Vis spectrum of the parent compound, 9,10-anthraquinone, shows a strong π → π* absorption at 242 nm and a weaker n → π* absorption near 300 nm. msu.edu The introduction of the thione group in this compound is expected to cause a significant bathochromic shift (shift to longer wavelengths) of the absorption bands due to the lower electronegativity and higher polarizability of sulfur compared to oxygen.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

Transition Type Expected Wavelength Range (nm) Relative Intensity (ε)
π → π250 - 350High
n → π (from C=O)300 - 400Low
n → π* (from C=S)400 - 500Low to Medium

The solvent polarity can also influence the position of the absorption bands. Generally, n → π* transitions experience a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift. tanta.edu.eg

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation of this compound.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. anton-paar.com The pattern arises from the scattering of X-rays by the electron clouds of the atoms arranged in a regular lattice. geokniga.org From this pattern, an electron density map can be constructed, which reveals the positions of the individual atoms in the unit cell, the smallest repeating unit of the crystal. anton-paar.com

For this compound, a single-crystal X-ray diffraction study would confirm the geometry of the tricyclic anthracenone core. Key structural parameters that would be determined include:

The C=O and C=S bond lengths.

The planarity of the aromatic rings.

The bond angles within the central ring containing the carbonyl and thione groups.

The packing of the molecules in the crystal lattice, including any π-π stacking interactions between the aromatic rings of adjacent molecules.

While specific crystallographic data for this compound were not found in the search results, studies on related anthraquinone derivatives demonstrate the power of this technique in revealing detailed structural information, including intermolecular interactions like C—H⋯O hydrogen bonds and π–π stacking. researchgate.net

Table 4: Expected Structural Parameters from X-ray Crystallography of this compound

Parameter Expected Value
C=O Bond Length~1.22 Å
C=S Bond Length~1.65 Å
C-C Bond Lengths (Aromatic)1.38 - 1.42 Å
C-C Bond Lengths (Central Ring)1.45 - 1.50 Å
Molecular GeometryNear-planar tricyclic system
Intermolecular Interactionsπ-π stacking

Integration of Multimodal Spectroscopic Data for Automated Elucidation

The structural elucidation of a novel or complex compound is most robust when data from multiple spectroscopic techniques are integrated. Each method provides a unique piece of the structural puzzle, and their combination allows for a more confident and complete characterization.

Modern approaches are moving towards the automated elucidation of chemical structures by combining data from various sources. Software and computational tools can be used to process, analyze, and correlate data from mass spectrometry, NMR, IR, Raman, and UV-Vis spectroscopy. For example, vibrational spectroscopy data from both IR and Raman can be coupled with computational simulations to achieve a more precise assignment of vibrational modes. researchgate.net

The process of integrating multimodal data for this compound would involve:

Determining the molecular formula (C₁₄H₈OS) and molecular weight from high-resolution mass spectrometry.

Identifying functional groups (C=O, C=S, aromatic rings) and their connectivity using IR and Raman spectroscopy.

Probing the electronic structure and conjugated system with UV-Vis spectroscopy.

Assembling the final 3D structure , including stereochemistry and solid-state packing, through X-ray crystallography.

The development of automated platforms that can integrate these data streams is a significant area of research. These systems can help to reduce the time and effort required for structure determination and minimize the potential for human error. arxiv.org

Electronic Structure and Computational Chemistry

Quantum Chemical Methodologies for 10-Thioxo-9(10H)-anthracenone

Various quantum chemical methods have been applied to model the electronic structure of this compound and related compounds, each with varying levels of accuracy and computational cost. nih.govscribd.com

Density Functional Theory (DFT) is a prominent computational method that calculates the electronic structure of molecules based on their electron density. researchgate.net It offers a balance between accuracy and computational expense, making it suitable for medium to large-sized molecular systems. scribd.com DFT has been utilized to study quinone-based systems where a carbonyl group is replaced by a thiocarbonyl group, as in this compound, to assess their electrochemical performance. researchgate.net Benchmark studies on related anthraquinone (B42736) compounds often employ functionals such as B3LYP, PBE0, M06-2X, and ωB97XD to calculate properties like phosphorescence energy. mdpi.com The choice of basis set is also critical, with findings indicating that diffuse functions play an important role in accurately calculating the properties of such molecules. mdpi.com

Ab initio methods compute electronic structures from first principles without experimental data, offering high accuracy but at a significant computational cost. libretexts.org In contrast, semi-empirical methods incorporate experimental parameters to simplify calculations, making them much faster. wikipedia.org These methods, including Complete Neglect of Differential Overlap (CNDO), Intermediate Neglect of Differential Overlap (INDO), and Pariser–Parr–Pople (PPP), are particularly useful for large molecules and for studying π-electron systems. researchgate.netwikipedia.org Theoretical calculations employing INDO, CNDO, and PPP methods have been specifically used to investigate the singlet- and triplet-state energy levels of this compound. researchgate.net

Table 1: Comparison of Quantum Chemical Methodologies

Method Type Basis of Calculation Key Features Common Application for this compound
Density Functional Theory (DFT) Electron Density Good balance of accuracy and cost; wide range of functionals available. scribd.comresearchgate.net Analysis of electrochemical properties and phosphorescence. researchgate.netmdpi.com
Ab Initio Wave Function (from first principles) High accuracy, no empirical parameters; computationally expensive. libretexts.org Foundational but less common for larger molecules due to high cost.

| Semi-Empirical (INDO, CNDO, PPP) | Wave Function with Empirical Parameters | Very fast, suitable for large molecules; accuracy depends on parameterization. wikipedia.org | Calculation of singlet and triplet energy levels. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. rsc.org This method is instrumental in predicting electronic absorption spectra (UV-Vis) and understanding electronic transitions. academie-sciences.fr For molecules similar to this compound, TD-DFT has been a key tool for studying phosphorescence energies. mdpi.com However, it can sometimes face challenges in accurately optimizing certain excited states. mdpi.com The method works by identifying the electronic excitations from occupied to unoccupied orbitals, providing data on excitation energies and oscillator strengths that correspond to spectral peaks. academie-sciences.fr

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net

The HOMO acts as an electron donor, and its energy level is related to the ionization potential of the molecule. researchgate.net The LUMO serves as an electron acceptor, with its energy level corresponding to the electron affinity. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that characterizes the molecule's chemical stability and the energy required for an electronic excitation. physchemres.org A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. For this compound, the introduction of the sulfur atom is expected to influence the energies of these orbitals compared to its parent compound, anthraquinone.

Table 2: Significance of Frontier Molecular Orbitals

Orbital/Parameter Description Chemical Significance
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron; region of susceptibility to electrophilic attack. researchgate.net
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron; region of susceptibility to nucleophilic attack. researchgate.net

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical stability, reactivity, and the energy of the lowest electronic excitation. physchemres.org A smaller gap often implies higher reactivity. |

Electron Density Distribution and Electrostatic Potential Analysis

The molecular electrostatic potential (MEP) is a valuable tool derived from the total electron density that illustrates the charge distribution across a molecule. researchgate.net It is visualized as a 3D map where different colors represent varying electrostatic potentials. researchgate.net

The MEP map helps identify the sites for electrophilic and nucleophilic interactions. researchgate.net Regions of negative potential (typically colored red and yellow) are electron-rich, indicating sites prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net In this compound, the electronegative oxygen and sulfur atoms are expected to be the primary centers of negative electrostatic potential. Conversely, the hydrogen atoms attached to the aromatic rings would constitute regions of positive potential.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

Molecular Region Expected Atom(s) Expected Potential Color Code Significance
Carbonyl Group Oxygen Negative Red/Yellow Electron-rich; potential site for electrophilic attack. researchgate.net
Thiocarbonyl Group Sulfur Negative Red/Yellow Electron-rich; potential site for electrophilic attack. researchgate.net
Aromatic Rings Hydrogen Atoms Positive Blue Electron-poor; potential site for nucleophilic attack. researchgate.net

| Aromatic Rings | Carbon Framework | Neutral/Slightly Negative | Green/Yellow | Delocalized π-electron system. |

Theoretical Prediction of Spectroscopic Parameters (e.g., UV-Vis, Vibrational Frequencies)

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computational models. rsc.org Methods like TD-DFT are particularly powerful for predicting UV-Vis absorption spectra by calculating electronic transition energies and their corresponding oscillator strengths. academie-sciences.fr

For this compound, a notable spectroscopic feature is an n→π* transition observed experimentally at 695 nm. researchgate.net The compound exhibits no fluorescence but displays strong phosphorescence with an emission maximum around 950 nm, indicating an efficient intersystem crossing from the singlet (S₁) to the triplet (T₁) state. researchgate.net Theoretical calculations aim to reproduce these values, providing a deeper understanding of the electronic transitions involved. Furthermore, frequency calculations using methods like DFT can predict the vibrational spectra (infrared and Raman), which correspond to the molecule's vibrational modes.

Table 4: Spectroscopic Parameters of this compound

Spectroscopic Property Experimental Value Theoretical Parameter Predicted Computational Method
UV-Vis Absorption n→π* transition at 695 nm researchgate.net Excitation Energy (λ_max) TD-DFT academie-sciences.fr
Luminescence Strong phosphorescence at ~950 nm researchgate.net Triplet State Energy DFT/TD-DFT mdpi.com

| Vibrational Spectrum | Not specified | Vibrational Frequencies | DFT academie-sciences.fr |

Relativistic Effects on Electronic Structure

Comprehensive searches of scientific literature and computational chemistry databases have not yielded specific studies focusing on the relativistic effects on the electronic structure of this compound. While computational studies on various organic molecules exist, dedicated research into the relativistic contributions to the electronic properties of this particular compound, including detailed research findings and data tables, is not available in the public domain.

Relativistic effects in computational chemistry typically become more pronounced for elements with high atomic numbers. For this compound, the sulfur atom (atomic number 16) is the heaviest element. In many computational studies of molecules containing elements from the third row of the periodic table, relativistic effects are often considered to be minor and are not explicitly calculated. However, for highly accurate calculations, especially those involving core electron properties or heavy-atom chemical shifts, their inclusion can be important.

In the absence of specific research, a general discussion of potential relativistic effects would be speculative and would not adhere to the requirement for detailed, compound-specific research findings. Therefore, no data tables or specific research findings on the relativistic effects on the electronic structure of this compound can be presented.

Photochemistry and Photophysical Properties

Excited State Characterization (Singlet and Triplet States)

The characterization of the singlet and triplet excited states of 10-thioxo-9(10H)-anthracenone is crucial for understanding its photochemical reactivity. The electronic transitions, intersystem crossing dynamics, and emission properties provide a comprehensive picture of its behavior upon photoexcitation.

The absorption spectrum of the green-colored this compound reveals important details about its electronic transitions. researchgate.net The compound exhibits a distinct n→π* transition at approximately 695 nm, which involves the promotion of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital. researchgate.net This transition is responsible for the compound's characteristic color.

Theoretical calculations using methods such as INDO, CNDO, and PPP have been employed to model the singlet and triplet state energy levels, showing excellent agreement with experimental observations. researchgate.net While the lowest energy absorption is the n→π* transition, theoretical calculations on related quinones suggest that the lowest triplet state (T₁) is of a (π,π) nature. researchgate.net However, other studies on similar thiones propose that the lowest triplet excited state possesses nπ character, indicating a complex interplay and potential inversion of these states depending on the molecular environment. scielo.brresearchgate.net An experimental value of approximately 700 cm⁻¹ was determined for the energy gap between the lowest singlet (S₁) and lowest triplet (T₁) states. researchgate.net

A hallmark of this compound's photophysics is its highly efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet manifold (T₁). researchgate.net This efficiency is evidenced by the absence of fluorescence and the presence of strong phosphorescence. researchgate.net The rapid ISC is a common feature in thioketones, attributed to the strong spin-orbit coupling induced by the heavy sulfur atom, which facilitates the formally spin-forbidden transition between states of different multiplicity. researchgate.net In related 9,10-anthraquinone derivatives, this intersystem crossing has been observed to be an ultrafast process. nih.gov The near-degeneracy that can occur between singlet and triplet excited states in such systems further promotes efficient ISC. rsc.org

Resulting from the efficient population of the triplet state, this compound exhibits strong phosphorescence. researchgate.net The emission maximum for this phosphorescence is detected in the near-infrared region at around 950 nm. researchgate.net This emission is notable for being detectable even at room temperature, a further testament to the high efficiency of triplet state formation and the significant spin-orbit coupling within the molecule. researchgate.net

Photophysical PropertyWavelength/ValueReference
S₀ → S₁ (nπ) Transition*~695 nm researchgate.net
Phosphorescence Emission Maximum ~950 nm researchgate.net
S₁-T₁ Energy Splitting ~700 cm⁻¹ researchgate.net

Time-Resolved Spectroscopic Studies

Time-resolved spectroscopy techniques are indispensable for directly observing the transient species involved in the photochemistry of this compound, particularly its short-lived triplet state. irb.hrwikipedia.org

Laser flash photolysis (LFP) has been instrumental in studying the transient phenomena of this compound and related compounds. researchgate.netscielo.brresearchgate.net This pump-probe technique uses a short laser pulse to excite the molecule and a monitoring light source to record the absorption changes of the resulting transient species over time scales from picoseconds to milliseconds. irb.hrwikipedia.org Nanosecond LFP studies on this compound in a benzene (B151609) solution have successfully characterized its triplet state. researchgate.net Following excitation, a transient species was observed with a lifetime of approximately 100 nanoseconds. researchgate.net The ability of this transient to engage in hydrogen abstraction reactions provides strong evidence for the n,π* character of the reactive lowest triplet state. researchgate.net

Transient absorption spectroscopy is the detection method within a laser flash photolysis experiment that provides spectral information about the excited states. edinst.comnih.gov For this compound, the difference absorption spectrum of the triplet transient generated by LFP in benzene shows distinct maxima at 440 nm and 600 nm. researchgate.net In similar quinone compounds, a high-intensity transient absorption maximum has been observed around 800 nm, which is characteristic of the triplet state. researchgate.net These transient spectra are crucial for identifying and quantifying the excited triplet state, allowing for the determination of its kinetic and reactive properties. researchgate.netedinst.com

Spectroscopic DataWavelength/ValueSolventReference
Triplet State Absorption Maxima 440 nm, 600 nmBenzene researchgate.net
Triplet State Lifetime ~100 nsBenzene researchgate.net

Photoreactivity and Mechanistic Pathways

The excited triplet state of this compound is the primary driver of its photoreactivity. This reactivity is channeled through several mechanistic pathways, including hydrogen abstraction and potential rearrangements.

The lowest triplet state of this compound is characterized as having n,π* nature. tandfonline.com This electronic configuration, where an electron is promoted from a non-bonding n-orbital on the sulfur atom to an antibonding π*-orbital of the aromatic system, imparts significant radical character to the sulfur atom. Consequently, the excited triplet molecule is highly capable of abstracting hydrogen atoms from suitable donor molecules in its environment.

Laser flash photolysis studies in benzene have identified a transient species with absorption maxima at 440 and 600 nm, which is attributed to the triplet state. tandfonline.com This triplet transient has a measured lifetime of approximately 100 nanoseconds. tandfonline.com Its ability to engage in hydrogen abstraction reactions confirms the theoretical predictions about the reactive nature of the n,π* triplet state. tandfonline.com This process is a fundamental photochemical reaction for thioketones and is a key step in processes like photoreduction.

Aromatic thiocarbonyl compounds are known to undergo a variety of photoinduced rearrangements and cycloadditions. tandfonline.com Upon photoexcitation, they can participate in reactions such as [2+2] cycloadditions with alkenes and alkynes, leading to the formation of thietanes and other sulfur-containing heterocycles. uzh.ch Furthermore, skeletal photorearrangements and electrocyclization reactions are documented for various aromatic systems containing thioketone functionalities. mdpi.comd-nb.info

While these reactions are characteristic of the broader class of aromatic thioketones, specific studies detailing the photoinduced rearrangements of this compound itself are not widely reported in the surveyed literature. However, the reverse reaction, a cycloreversion, is a key step in one of the common synthetic routes to this compound. The thionation of anthrone (B1665570) using Lawesson's reagent proceeds through a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to release the final this compound product. This demonstrates the accessibility of such reaction pathways for this heterocyclic system.

The quantum yield (Φ) is a critical parameter that measures the efficiency of a photochemical process, defined as the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. msu.eduedinst.com

Table 1: Key Quantum Yields in Photochemistry

Quantum Yield Type Symbol Description
Fluorescence Quantum Yield Φf The fraction of absorbed photons that result in fluorescence emission.
Phosphorescence Quantum Yield Φp The fraction of absorbed photons that result in phosphorescence emission.
Intersystem Crossing Yield ΦISC The fraction of excited singlet state molecules that convert to the triplet state.
Reaction Quantum Yield ΦR The fraction of absorbed photons that leads to the formation of a specific product. msu.edu

Computational Photochemistry for Mechanistic Insights

Computational photochemistry has become an indispensable tool for understanding and predicting the behavior of molecules in their excited states. researchgate.netnih.gov Simulating photochemical processes is a significant challenge for theoretical chemistry, as it requires the accurate description of the quantum-mechanical effects of both electrons and nuclei, often involving multiple electronic states. nih.govlbl.gov

For this compound, early theoretical calculations using semi-empirical methods like INDO, CNDO, and PPP were performed to model the singlet and triplet state energy levels. tandfonline.comresearchgate.net The results of these calculations were in excellent agreement with the experimentally observed electronic transitions, providing initial theoretical support for the assignment of the lowest triplet state as n,π* in character. tandfonline.comresearchgate.net

Modern computational chemistry offers more sophisticated and accurate methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), to probe photochemical pathways. rsc.orgrsc.orgtopitalianscientists.org These methods are widely used to:

Calculate the geometries of molecules in their ground and excited states.

Determine vertical excitation energies, which correspond to the absorption spectrum. rsc.org

Map potential energy surfaces of excited states to identify reaction barriers and stable intermediates. nih.gov

Investigate the nature of excited states (e.g., n,π, π,π, charge-transfer) to predict reactivity. rsc.orgotago.ac.nz

By applying these computational tools, researchers can gain detailed mechanistic insights into processes like hydrogen abstraction, pericyclic reactions, and non-radiative decay pathways that are often difficult to characterize through experimental means alone. nih.govresearchgate.net

Reactivity and Reaction Mechanisms in Solution and Solid State

Thermolysis and Thermal Stability Considerations

The thermal stability of 10-thioxo-9(10H)-anthracenone is a critical factor in its synthesis and application. While detailed thermogravimetric analysis (TGA) data for the compound itself is not widely documented, information can be inferred from its synthesis conditions and the stability of related compounds. For instance, the thionation of anthrone (B1665570) using phosphorus pentasulfide (P₄S₁₀) requires harsh conditions, with temperatures ranging from 120–150°C for extended periods (12–48 hours). smolecule.com These conditions can lead to decomposition, suggesting that this compound has limited stability at elevated temperatures. smolecule.com

In contrast, the synthesis using Lawesson's reagent is conducted under reflux in toluene (B28343), indicating stability at least up to the boiling point of this solvent (approx. 111°C). smolecule.com Studies on aromatic polyamides incorporating anthracenone (B14071504) units have shown that these polymers begin to decompose in a temperature range of 137–173°C, as indicated by a 10% weight loss in TGA. beilstein-journals.org While not directly comparable, this suggests that the core anthracenone structure possesses a degree of thermal robustness, though the thiocarbonyl group in this compound likely represents a point of thermal lability.

Reactions at the Thiocarbonyl Moiety

The thiocarbonyl (C=S) group is the most reactive site in this compound, undergoing a variety of transformations distinct from its oxygen analogue, anthraquinone (B42736).

Oxidation: The thiocarbonyl group can be readily oxidized. Common oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid can convert the thione to its corresponding S-oxide (a sulfine) and subsequently to a sulfone (SO₂).

Reduction: The thiocarbonyl group is susceptible to reduction by various reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or the more selective sodium borohydride (B1222165) (NaBH₄) can reduce the C=S group. masterorganicchemistry.com The reaction with sodium borohydride, a common reagent for reducing aldehydes and ketones, typically converts the thioketone to a secondary thiol. ecochem.com.colibretexts.org The general mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the thiocarbonyl group. libretexts.org

Table 1: Common Reagents for Oxidation and Reduction of the Thiocarbonyl Moiety

Reaction Type Reagent Product Type
Oxidation Hydrogen peroxide (H₂O₂) Sulfoxide (Sulfine)
Oxidation m-Chloroperbenzoic acid (mCPBA) Sulfoxide (Sulfine), Sulfone
Reduction Sodium borohydride (NaBH₄) Thiol
Reduction Lithium aluminum hydride (LiAlH₄) Thiol

Data sourced from general thiocarbonyl chemistry principles. masterorganicchemistry.comecochem.com.co

Nucleophilic Addition and Substitution: The thiocarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines and alcohols can react at the C=S bond to form various derivatives.

Cycloaddition Reactions: Thioketones are known to be highly reactive partners in cycloaddition reactions. For instance, the reaction of thioanthrone with diazomethane (B1218177) has been reported to yield diazoanthrone, indicating the reactivity of the thiocarbonyl group towards 1,3-dipoles. vdoc.pub

Electrophilic and Nucleophilic Aromatic Substitution on the Anthracenone Core

The tricyclic aromatic system of this compound can undergo both electrophilic and nucleophilic substitution, although the reactivity is heavily influenced by the existing carbonyl and thiocarbonyl groups.

Electrophilic Aromatic Substitution: Aromatic systems like benzene (B151609) and its fused-ring analogues typically undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgsavemyexams.com Common examples include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The carbonyl and thiocarbonyl groups are deactivating towards electrophilic attack due to their electron-withdrawing nature. libretexts.org Therefore, forcing conditions would likely be required for such reactions on the anthracenone core. While specific studies on this compound are scarce, research on the bromination of 9,10-dibromoanthracene (B139309) demonstrates that electrophilic attack on the anthracene (B1667546) skeleton is feasible, leading to polyhalogenated products under specific conditions. evitachem.com

Redox Chemistry and Electrochemical Behavior

The redox behavior of this compound is of significant interest, particularly in the context of materials science and medicinal chemistry. Anthraquinones and their derivatives are known to have well-defined redox systems, capable of undergoing reversible electron transfer reactions. pitt.edu

Studies on related 1,8-dihydroxy-9(10H)-anthracenone derivatives have shown that substituents at the 10-position modulate the redox properties of the molecule. core.ac.uk These properties include reactivity towards free radicals and the generation of hydroxyl radicals. core.ac.uk For example, certain 10-substituted analogues have been shown to be potent inhibitors of lipid peroxidation. core.ac.uk

The electrochemical properties of thioanthraquinones have been investigated, revealing their potential as organic materials for energy storage systems. pitt.edu The redox potential of quinone-type molecules is influenced by their molecular structure and the electronic effects of substituent groups. pitt.edu While specific cyclic voltammetry data for this compound is not available in the reviewed literature, studies on other anthraquinone derivatives show that they exhibit reversible oxidation waves in cyclic voltammetry. wikipedia.org It is expected that this compound would also display characteristic redox peaks corresponding to the oxidation and reduction of its quinone-like system. Thioanthrone derivatives have also been noted for their use as photo-initiators, a function tied to their electronic and redox properties. sciopen.comaidic.it

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. pitt.eduudel.edu The conjugated system of this compound makes it a potential candidate for several types of pericyclic reactions.

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a classic reaction of conjugated dienes. researchgate.net The central ring of anthracene is known to act as a diene in Diels-Alder reactions with reactive dienophiles. researchgate.net Furthermore, the thiocarbonyl group itself can act as a dienophile in what is known as a hetero-Diels-Alder reaction. udel.edu This dual reactivity makes this compound a versatile substrate for constructing complex polycyclic systems. The compound can also participate in [3+2] cycloadditions with 1,3-dipoles like diazomethane. vdoc.pub

Electrocyclic Reactions: These reactions involve the formation or breaking of a ring through the concerted reorganization of π-electrons. spcmc.ac.in The generation of o-thioquinone methides from precursors and their subsequent 6π-electrocyclization to form thioxanthenes is a known process. researchgate.net It is conceivable that under specific conditions, derivatives of this compound could undergo similar electrocyclic transformations.

Sigmatropic Rearrangements: These are uncatalyzed intramolecular reactions where a σ-bond migrates across a π-system. organicchemistrydata.org While specific examples for this compound are not documented, the potential for such rearrangements exists, especially in substituted derivatives under thermal or photochemical conditions.

Kinetic and Thermodynamic Aspects of Reactions

The study of reaction kinetics provides insight into the rates of chemical processes, while thermodynamics determines the position of equilibrium and the spontaneity of a reaction. youtube.comyoutube.comyoutube.com

Thermodynamics: The feasibility of a reaction is governed by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS). lumenlearning.com A negative ΔG indicates a spontaneous reaction that favors the products at equilibrium. lumenlearning.com For example, in a cycloaddition reaction, the formation of two new, stable σ-bonds at the expense of two π-bonds is typically an enthalpically favorable process (negative ΔH). lumenlearning.com However, the decrease in entropy (positive ΔS) as two molecules combine to form one means that high temperatures can disfavor the products, sometimes leading to a retro-cycloaddition reaction. researchgate.net

Reaction Coordinate Diagram (Illustrative): A reaction coordinate diagram for a hypothetical two-step reaction of this compound, such as a nucleophilic aromatic substitution, would show the energy changes as the reaction progresses from reactants to products. It would feature energy minima for the reactant, intermediate (e.g., Meisenheimer complex), and product, and energy maxima for the transition states connecting them. The highest energy barrier (activation energy) corresponds to the rate-determining step of the reaction. youtube.com

Advanced Applications in Materials Science

Organic Electronics and Optoelectronic Devices

Organic electronics leverage carbon-based materials in electronic circuits and devices. The molecular structure of 10-thioxo-9(10H)-anthracenone makes it a candidate for use in organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

While direct and extensive research specifically detailing the use of this compound in OLEDs is not widely available in the provided search results, the broader class of anthracene (B1667546) derivatives is significant in the development of organic electronics. nih.gov Anthracene-based materials are explored for their potential in creating efficient and stable components for various electronic applications. nih.gov

Organic Field-Effect Transistors (OFETs)

Similar to OLEDs, specific research on this compound in OFETs is not prominently featured in the search results. However, the development of n-type organic semiconductors is crucial for advancing organic electronics, and researchers are exploring various organic molecules to improve performance and stability. nih.gov The unique electronic properties of sulfur-containing aromatic compounds suggest potential for investigation in this area.

Organic Photovoltaics (OPVs)

The design of novel organic molecules capable of efficiently converting sunlight into electricity is a primary focus in the field of organic photovoltaics. rsc.org While the direct application of this compound in OPVs is not detailed, the fundamental principles of OPV design involve synthesizing a wide variety of organic compounds to be used in photovoltaic devices. rsc.org

Energy Storage Systems

The development of sustainable and high-performance energy storage solutions is a critical area of research. Organic materials are being investigated as alternatives to traditional inorganic materials used in batteries due to their potential for high electrochemical performance and production from renewable resources. researchgate.net

Electrode Materials for Rechargeable Batteries (e.g., Lithium-Ion)

This compound, also referred to as monothioanthraquinone (MTAQ), has been investigated as an organic active material for lithium batteries. researchgate.net Research indicates that replacing a carbonyl group in anthraquinone (B42736) with a thiocarbonyl group can enhance cycling stability and working potential. researchgate.net

Studies have shown that monothioanthraquinone can deliver an initial capacity of 222 mAh g⁻¹ due to the introduction of sulfur. researchgate.net However, challenges related to stability, side reactions, and dissolution in the electrolyte remain areas for further research. researchgate.net One study noted that a material based on this compound retained 33.8% of its initial capacity after 40 cycles and exhibited two discharge plateaus at 2.7 and 2.1 V versus Li/Li+. researchgate.net

Parameter Value
CompoundMonothioanthraquinone (MTAQ)
ApplicationCathode material for Li-ion batteries
Initial Capacity222 mAh g⁻¹
Discharge Plateaus2.7 V and 2.1 V vs. Li/Li⁺
Capacity Retention33.8% after 40 cycles

Redox-Active Components in Energy Conversion Systems

The redox properties of quinone derivatives are of significant interest for a variety of applications in materials science. researchgate.net The reversible redox processes of these molecules are essential for their function in energy storage. researchgate.net The introduction of a thiocarbonyl group in this compound alters its electronic environment, which can influence its redox potential. researchgate.net The ability of the thioxo group to participate in chemical reactions, such as oxidation and reduction, is fundamental to its potential as a redox-active component.

Supramolecular Chemistry Involving 10 Thioxo 9 10h Anthracenone Scaffolds

Host-Guest Complexation and Binding Interactions

Host-guest chemistry involves the formation of a complex between a host molecule, which contains a binding cavity, and a guest molecule. While specific studies detailing 10-thioxo-9(10H)-anthracenone as a host or guest are not extensively documented in the provided results, the principles of host-guest complexation with similar aromatic structures are well-established. For instance, macrocyclic hosts like calixarenes and cyclodextrins are known to form inclusion complexes with a variety of guest molecules. mdpi.comnih.govmdpi.com The binding in these systems is driven by a combination of non-covalent interactions.

The aromatic rings of this compound could allow it to act as a guest, inserting into the hydrophobic cavity of a host molecule in an aqueous environment. Conversely, derivatives of this compound, appropriately functionalized to create a binding pocket, could serve as hosts for suitable guest molecules. The interaction would be governed by factors such as size and shape complementarity between the host and guest, as well as favorable intermolecular forces.

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The planar and aromatic nature of the this compound scaffold is conducive to self-assembly processes, particularly through π-π stacking. mdpi.com

In the solid state, anthracene (B1667546) derivatives often arrange in staggered rows of stacked cores. mdpi.com The introduction of substituents can influence the packing arrangement and the distance between the stacked aromatic rings. mdpi.com For example, in different 9,10-disubstituted anthracene derivatives, the shortest π-contact distances within the stacks were observed to be 3.63 Å, 3.71 Å, and 3.54 Å. mdpi.com This demonstrates how molecular-level modifications can tune the resulting supramolecular architecture. The self-assembly of such molecules can lead to the formation of hierarchical structures like infinite double helical and tubular coordination polymers, as seen with related aromatic compounds. ugr.es

Molecular Recognition of Ions and Neutral Species

Molecular recognition is the specific binding of a substrate (guest) to a receptor (host) molecule. The this compound framework possesses features that can be exploited for molecular recognition. The electron-rich oxygen and sulfur atoms can act as binding sites for ions, while the aromatic surface can interact with neutral molecules.

Derivatives of similar acridin-9(10H)-one structures have been developed as receptors for protonated amines. nih.gov These receptors often feature a macrocyclic framework, such as a crown ether, attached to the acridine (B1665455) unit. nih.gov The heteroatom within the acridinone (B8587238) structure, however, has a reduced electron donor ability for interacting with a protonated guest. nih.gov In the case of this compound, the thione group could potentially offer a more favorable interaction site for certain guests compared to the ketone. The design of synthetic receptors for neutral molecules has also been explored using calixarene (B151959) scaffolds, which can form intramolecular cavities to host guest molecules of complementary size. mdpi.com

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Chalcogen Bonds)

A variety of non-covalent interactions are crucial in governing the supramolecular chemistry of systems containing this compound. scispace.com

Hydrogen Bonding: While the parent this compound does not have traditional hydrogen bond donors, its oxygen and sulfur atoms can act as hydrogen bond acceptors. In derivatives containing N-H or O-H groups, hydrogen bonding can play a significant role in defining the supramolecular structure. For example, in related heterocyclic thiones, N-H···S hydrogen bonds are observed. mdpi.com

π-π Stacking: As mentioned earlier, the large aromatic surface of the anthracenone (B14071504) core makes π-π stacking a dominant interaction. This interaction is fundamental to the self-assembly of anthracene derivatives, leading to the formation of extended networks in the solid state. mdpi.commdpi.com

Chalcogen Bonding: A chalcogen bond is a non-covalent interaction involving a Group 16 element (like sulfur) as an electrophilic region (a σ-hole). nih.gov The sulfur atom of the thione group in this compound can participate in chalcogen bonds. In related systems, C–S···S and C–S···π chalcogen bonds have been observed, contributing to the stability of the crystal structure. mdpi.com These interactions, along with halogen bonds, are increasingly recognized for their importance in crystal engineering and the design of supramolecular assemblies. nih.goviucr.org

Future Research Directions and Outlook

Exploration of Novel Derivatization Pathways and Chemical Space

The future development of thioxoanthracenone-based systems heavily relies on the ability to synthesize a wide array of derivatives. While classical methods for functionalizing the parent anthraquinone (B42736) scaffold, such as Friedel-Crafts reactions and various cross-coupling strategies, provide a solid foundation, future work should focus on reactions that are either unique to the thiocarbonyl group or leverage its presence to achieve novel molecular architectures. nih.govthieme-connect.deresearchgate.net

Key areas for exploration include:

Reactions at the Thiocarbonyl Sulfur: The sulfur atom is a prime site for derivatization. Future research could explore S-alkylation, S-oxidation, and cycloaddition reactions to introduce new functionalities and extend the conjugated system.

Functionalization of the Anthracene (B1667546) Core: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, have been successful for anthraquinones and can be further optimized for thioxoanthracenone precursors. researchgate.net This allows for the precise installation of various aryl, heteroaryl, and amino groups, which can be used to tune the molecule's electronic properties and solid-state packing. researchgate.netuobaghdad.edu.iq

Development of "Click" Chemistry Handles: Introducing functionalities like terminal alkynes or azides onto the thioxoanthracenone core would enable facile and efficient conjugation to other molecules and materials using copper-catalyzed or strain-promoted cycloaddition reactions.

Below is a table outlining potential derivatization strategies and their expected impact on the compound's properties.

Table 1: Potential Derivatization Strategies for 10-thioxo-9(10H)-anthracenone

Reaction Type Target Site Potential Reagents Anticipated Outcome/Application
S-Alkylation Thiocarbonyl Sulfur Alkyl halides, triflates Modification of solubility, formation of conductive salts.
Suzuki-Miyaura Coupling Aromatic C-Br/C-I Arylboronic acids, Pd catalyst Extension of π-conjugation, tuning of optical and electronic properties for organic electronics. researchgate.net
Buchwald-Hartwig Amination Aromatic C-Br/C-I Amines, Pd catalyst Introduction of electron-donating groups, development of sensors and electrochromic materials. researchgate.net
Sonogashira Coupling Aromatic C-Br/C-I Terminal alkynes, Pd/Cu catalyst Creation of linear, rigid-rod type molecules for molecular wires or liquid crystals. researchgate.net

Computational Design and Prediction of Advanced Thioxoanthracenone Systems

Computational chemistry is an indispensable tool for accelerating the discovery of new functional materials by predicting their properties before undertaking complex and resource-intensive synthesis. nih.gov For thioxoanthracenone systems, methods like Density Functional Theory (DFT) can provide deep insights into their electronic structure, redox potentials, and optical absorption spectra. researchgate.net

Future computational efforts should be directed towards:

High-Throughput Virtual Screening: Creating large virtual libraries of thioxoanthracenone derivatives and using computational tools to screen for candidates with optimal properties for specific applications, such as targeted energy levels (HOMO/LUMO) for organic solar cells or high charge mobility for transistors.

Modeling of Intermolecular Interactions: Predicting how derivatives will pack in the solid state is crucial for designing efficient charge-transporting materials. Computational studies can elucidate the nature of intermolecular S···S and π-π stacking interactions.

Simulating Excited State Dynamics: Understanding the behavior of these molecules upon light absorption is key to their application in photochemistry and as photosensitizers. Time-dependent DFT (TD-DFT) can be used to model fluorescence and phosphorescence properties. researchgate.net

The following table presents a hypothetical computational study on how different substituents might modulate the electronic band gap of a thioxoanthracenone derivative, a key parameter for semiconductor applications.

Table 2: Predicted Electronic Properties of Substituted Thioxoanthracenones via DFT Calculations

Substituent at Position 2 Electron Donating/Withdrawing Nature Predicted HOMO (eV) Predicted LUMO (eV) Predicted Band Gap (eV)
-H (Hydrogen) Neutral -6.10 -3.50 2.60
-NH₂ (Amino) Donating -5.75 -3.45 2.30
-OCH₃ (Methoxy) Donating -5.88 -3.48 2.40
-CN (Cyano) Withdrawing -6.45 -3.85 2.60
-NO₂ (Nitro) Withdrawing -6.70 -4.05 2.65

(Note: These values are illustrative and represent trends expected from computational models.)

Emerging Applications in Interdisciplinary Fields

The unique properties of the thioxoanthracenone scaffold make it a strong candidate for applications that bridge chemistry, materials science, and electronics. While research is still in its early stages, several interdisciplinary fields stand to benefit from the development of these compounds.

Organic Electronics: The extended π-system and the presence of sulfur suggest potential as an organic semiconductor. The ability to tune its properties through derivatization makes it a candidate for active layers in Organic Field-Effect Transistors (OFETs) and as a non-fullerene acceptor or donor component in Organic Photovoltaics (OPVs).

Energy Storage: The redox-active nature of the quinone-like core, enhanced by the thiocarbonyl group, presents opportunities in energy storage. Thioxoanthracenone derivatives could serve as high-potential organic cathode materials for rechargeable batteries, potentially offering a more sustainable alternative to metal-based systems. researchgate.net

Chemosensors: Functionalization of the thioxoanthracenone core with specific receptor groups could lead to the development of novel chemosensors. The thiocarbonyl group's interaction with heavy metal ions could be exploited for colorimetric or fluorescent detection of environmental pollutants.

Photodynamic Therapy (PDT): The strong phosphorescence observed from the thioxoanthracenone core indicates efficient generation of a triplet excited state upon irradiation. researchgate.net This property is a key requirement for photosensitizers used in PDT, where the molecule transfers energy to molecular oxygen to produce cytotoxic singlet oxygen for treating tumors.

Challenges and Opportunities in Thioxoanthracenone Chemistry

Despite the significant potential, the field of thioxoanthracenone chemistry faces several challenges that must be addressed to unlock its full promise. Overcoming these hurdles will create substantial opportunities for innovation.

Challenges:

Synthetic Accessibility: The synthesis of the core this compound and its precursors can be low-yielding and require harsh conditions. Developing more efficient, scalable, and environmentally friendly synthetic routes is a primary challenge.

Stability: The thiocarbonyl group, while conferring useful properties, can be susceptible to oxidation or hydrolysis under certain conditions. Ensuring the long-term stability of derivatives, particularly for device applications, is critical.

Processability and Solubility: Like many planar aromatic molecules, thioxoanthracenones can suffer from poor solubility, which complicates their purification and processing for device fabrication. Strategic placement of solubilizing groups is necessary. google.com

Opportunities:

New Class of Organic Materials: Successfully addressing the synthetic and stability challenges will introduce a versatile new building block for organic electronics and photonics, potentially leading to materials with superior performance.

Sustainable Technologies: The development of organic, carbon-based materials for batteries and solar cells is a major opportunity to move away from reliance on scarce and toxic heavy metals. researchgate.netnih.gov

Fundamental Chemical Insight: Studying the unique reactivity and photophysics of the thiocarbonyl group within a rigid, well-defined aromatic system offers a platform for gaining fundamental insights into physical organic chemistry.

The exploration of this compound and its derivatives is a burgeoning area of chemical research. The convergence of advanced synthesis, computational modeling, and interdisciplinary application development provides a clear and exciting path forward for this promising class of compounds.

Q & A

Q. Table 1: Synthetic Conditions for 10-Thio Derivatives

StepReagentsSolventTemperatureYield
19(10H)-Anthracenone, LDATHF−78°C85%
24-Hydroxyphenyl disulfideDMF60°C72%

Q. Table 2: Redox Properties of Selected Derivatives

CompoundDPPH Scavenging (IC50, μM)Lipid Peroxidation Inhibition (%)
4h18.592
Anthralin45.265

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.